1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a mesitylsulfonyl-substituted piperidine, and a urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: This involves the reaction of mesitylsulfonyl chloride with piperidine under basic conditions to yield the mesitylsulfonyl-substituted piperidine.
Coupling with the chlorophenyl group: The piperidine intermediate is then reacted with 4-chlorophenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: Research has explored its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Its unique chemical properties make it suitable for use in industrial applications, such as the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
1-(4-Chlorophenyl)-3-(2-(1-(tosyl)piperidin-2-yl)ethyl)urea: This compound has a tosyl group instead of a mesitylsulfonyl group, leading to different reactivity and biological activity.
1-(4-Bromophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea: The substitution of chlorine with bromine can alter the compound’s chemical properties and interactions with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3S/c1-16-14-17(2)22(18(3)15-16)31(29,30)27-13-5-4-6-21(27)11-12-25-23(28)26-20-9-7-19(24)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLUVZVXGLZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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